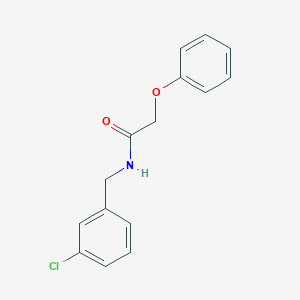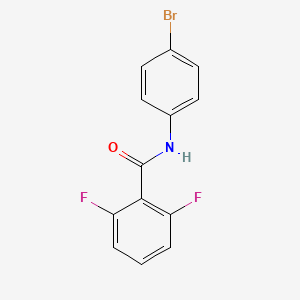
N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as 4-Br-PET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been widely studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, it has been shown to modulate the activity of GABA-A receptors, which are important for regulating inhibitory neurotransmission in the brain. In pharmacology, this compound has been used as a tool to study the effects of GABA-A receptor modulation on behavior and cognition. In medicinal chemistry, it has been explored as a potential lead compound for the development of new drugs targeting GABA-A receptors.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the modulation of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. Specifically, this compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of GABA-A receptors. Studies have shown that this compound can enhance the effects of GABA on receptor activity, leading to increased inhibition of neuronal activity in the brain. This can result in a range of physiological effects, including sedation, anxiolysis, and anticonvulsant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity for GABA-A receptors, which allows for targeted modulation of inhibitory neurotransmission in the brain. However, one limitation is that the compound has relatively low potency compared to other GABA-A receptor modulators, which can make it difficult to achieve robust effects at lower concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective GABA-A receptor modulators based on the structure of this compound. Another area of interest is the exploration of the compound's effects on different subtypes of GABA-A receptors, which could lead to the development of more targeted therapies for neurological and psychiatric disorders. Additionally, further research is needed to fully understand the physiological and behavioral effects of this compound, as well as its potential applications in clinical settings.
Propiedades
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-4-10-8-11(16)6-7-13(10)17-15(19)14-9(3)20-18-12(14)5-2/h6-8H,4-5H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXYQBRGFHCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4431801.png)
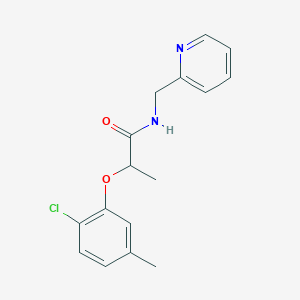
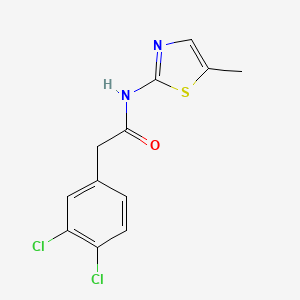
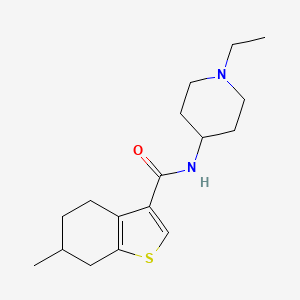
![2-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431834.png)
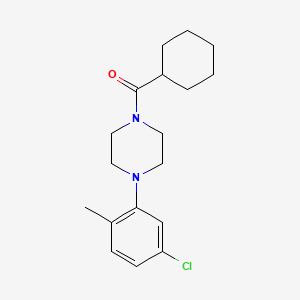
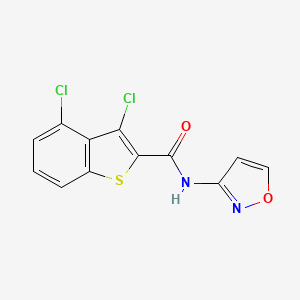

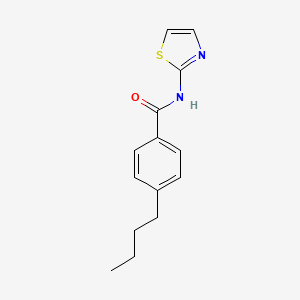
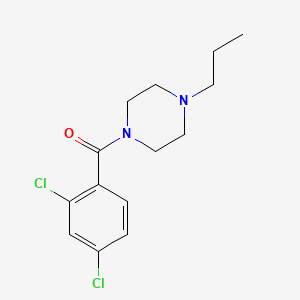
![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431868.png)
